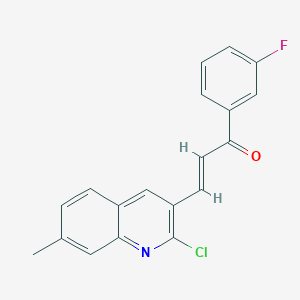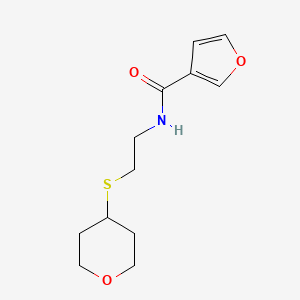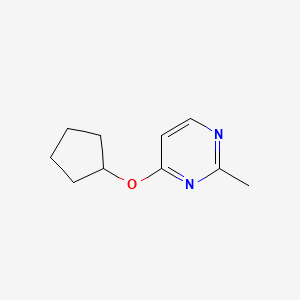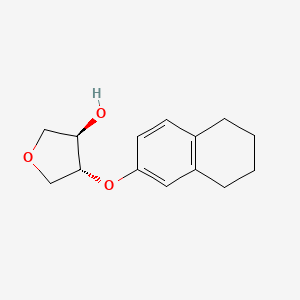
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Quinoline derivatives, including compounds structurally similar to the specified chemical, have demonstrated significant antibacterial activities against a variety of bacterial strains. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics like trovafloxacin against certain clinical isolates (Kuramoto et al., 2003).
Antitumor Applications
A study by Rodrigues et al. (2012) on quinolinyl acrylate derivatives demonstrated their potential as antitumor agents. Their synthesis and evaluation against human prostate cancer cells revealed that these compounds reduced cell viability in a time- and dose-dependent manner, inhibited cancer cell migration, adhesion, invasion, and also affected neoangiogenesis and MMP-9 activity. The in vivo effects in PC-3 xenografts in nude mice showed decreased tumor growth, suggesting the therapeutic usefulness of these derivatives against human prostate cancer cells (Rodrigues et al., 2012).
Radioligand Applications
Research on radiolabeled compounds for imaging peripheral type benzodiazepine binding sites (PBBS) has included compounds similar in structure to the queried chemical. Pascali et al. (1990) developed a method for labeling PK 14105, a ligand with high affinity for PBBS, with fluorine-18, suggesting its potential for studying PBBS-associated phenomena in humans via PET imaging (Pascali et al., 1990).
Fluorescence Studies
Quinoline derivatives are also explored for their fluorescence properties, which are valuable in biochemical and medical applications. Hisham et al. (2019) investigated the fluorescence behavior of N-aryl-2-aminoquinolines, a class related to the queried compound, highlighting the influence of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields, crucial for their application in biological imaging and studies (Hisham et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-5-6-13-10-15(19(20)22-17(13)9-12)7-8-18(23)14-3-2-4-16(21)11-14/h2-11H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZACVRPOFADKZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761879.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2761880.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2761884.png)



![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B2761894.png)
amino}-N-methylpropanamide](/img/structure/B2761895.png)
![4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2761896.png)
![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)
